N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound featuring a benzothiophene moiety and a substituted ethanediamide structure
Mechanism of Action
Target of Action
The compound contains a benzothiophene moiety, which is found in several pharmaceuticals and is known to interact with various biological targets. For example, raloxifene, a drug containing a benzothiophene nucleus, is used for the treatment of breast cancer and acts as a selective estrogen receptor modulator .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Benzothiophene derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Result of Action
The specific molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Given the diverse activities associated with benzothiophene derivatives, the effects could range from modulation of receptor activity to inhibition of key enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by functionalization to introduce the hydroxyethyl group. The final step involves coupling with the substituted ethanediamide.
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the hydroxyethyl-benzothiophene with 2-methoxy-5-methylphenyl ethanediamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the ethanediamide can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use as a precursor for the synthesis of more complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial properties.
Indole Derivatives: Indoles are another class of heterocycles with significant biological activity.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is unique due to the combination of the benzothiophene and ethanediamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-7-8-17(26-2)15(9-12)22-20(25)19(24)21-10-16(23)14-11-27-18-6-4-3-5-13(14)18/h3-9,11,16,23H,10H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYRMGRXLKJVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.